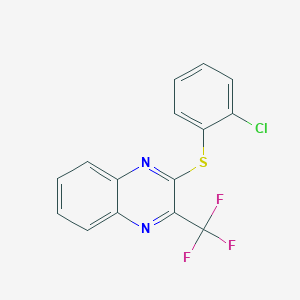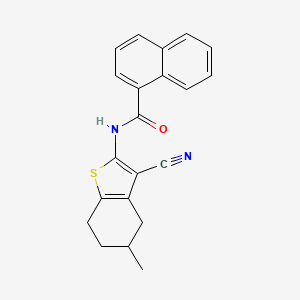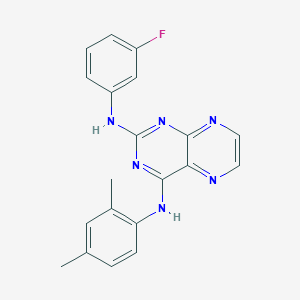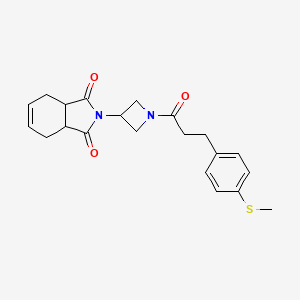
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (FCPM) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. FCPM is a cyclopropyl derivative of sulfonamide and has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Catalysis The synthesis of functionalized cyclopropanes, which are valuable in medicinal chemistry and agrochemicals, employs catalysts like rhodium N-(arylsulfonyl)prolinate. Studies have demonstrated that these catalysts facilitate the highly diastereoselective and enantioselective formation of cyclopropanes from vinyldiazomethanes and alkenes. This method is particularly effective for producing cyclopropane derivatives with small electron-withdrawing and electron-donating groups, offering high levels of enantioselectivity and showcasing the versatility of arylsulfonyl compounds in synthetic organic chemistry (Davies et al., 1996).
Enzyme Inhibition for Drug Development In the realm of drug development, particularly for treating neurodegenerative diseases, sulfonamide derivatives, including phenylmethanesulfonyl fluoride (PMSF), have been studied for their ability to inhibit enzymes like neuropathy target esterase (NTE). NTE inhibition is crucial for understanding organophosphate-induced delayed polyneuropathy (OPIDP), providing insights into the molecular mechanisms underlying neurotoxicity and identifying potential therapeutic targets (Osman et al., 1996).
Pharmacological Applications Sulfonamide-based compounds are explored for various pharmacological applications due to their wide range of biological activities. For instance, research into the inhibition of carbonic anhydrase, an enzyme involved in many physiological and pathological processes, has led to the development of novel inhibitors with potential therapeutic applications. This includes the study of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, which have shown increased enzyme inhibition potency, highlighting the potential of sulfonamide compounds in developing new drugs (Blackburn & Türkmen, 2005).
Anti-inflammatory and Antitumor Effects The design and synthesis of 4-(aryloyl)phenyl methyl sulfones have been carried out to investigate their anti-inflammatory and antitumor properties. These compounds have shown promising results in inhibiting cyclooxygenase (COX-1 and COX-2) isoenzymes, with potential implications for cancer treatment. Molecular modeling studies have contributed to understanding how these compounds interact with COX enzymes, paving the way for the development of novel anti-inflammatory drugs (Harrak et al., 2010).
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-16-8-6-15(7-9-16)17(10-11-17)13-19-22(20,21)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSWVSXCOFSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)